molecular formula C15H20FNO2 B3027457 tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate CAS No. 1286275-69-1

tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

Cat. No.: B3027457
CAS No.: 1286275-69-1
M. Wt: 265.32
InChI Key: KHUOHBUMWOQMIK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C15H20FNO2 and a molecular weight of 265.33 g/mol . It is a solid at room temperature and is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is used in several scientific research fields:

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause certain health hazards . The safety data sheet suggests taking precautions such as avoiding inhalation, skin contact, and eye contact . In case of accidental ingestion, it’s advised to rinse the mouth and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-fluorophenyl)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and heating systems to ensure uniformity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is unique due to the presence of both the tert-butyl and cyclobutyl groups, which confer specific chemical properties and reactivity. The fluorine atom also enhances its stability and bioactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUOHBUMWOQMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148217
Record name Carbamic acid, N-[1-(4-fluorophenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-69-1
Record name Carbamic acid, N-[1-(4-fluorophenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-fluorophenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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